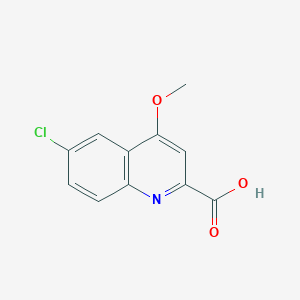

6-Chloro-4-methoxyquinoline-2-carboxylic acid

Description

6-Chloro-4-methoxyquinoline-2-carboxylic acid (CAS: 1355204-48-6) is a quinoline derivative featuring a chloro group at position 6, a methoxy group at position 4, and a carboxylic acid moiety at position 2. The quinoline core provides a conjugated π-system that facilitates electron-rich interactions, making it valuable in organic electronics and medicinal chemistry . The carboxylic acid group enables diverse chemical modifications, such as esterification or amide bond formation, to generate derivatives with tailored properties .

Properties

IUPAC Name |

6-chloro-4-methoxyquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-10-5-9(11(14)15)13-8-3-2-6(12)4-7(8)10/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNCPSJHGWOXTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methoxyquinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 6-chloro-4-methoxyaniline with diethyl ethoxymethylenemalonate under reflux conditions, followed by cyclization and subsequent hydrolysis to yield the desired product . Another approach includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the chloro and methoxy substituents on the quinoline ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, alcohols, aldehydes, and various substituted quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

1. Anti-Tuberculosis Activity

Recent studies have highlighted the potential of quinoline derivatives, including 6-Chloro-4-methoxyquinoline-2-carboxylic acid, as inhibitors of Mycobacterium tuberculosis. A series of arylated quinoline carboxylic acids were tested for their efficacy against both replicating and non-replicating forms of the bacterium. Compounds similar to this compound exhibited significant inhibitory activity in high-capacity screening methods like the LORA assay, which assesses efficacy against non-replicating M. tuberculosis under low-oxygen conditions .

2. Anti-Malarial Activity

The compound has also been investigated for its antiplasmodial properties against Plasmodium falciparum, the parasite responsible for malaria. Quinoline derivatives have shown moderate potency in inhibiting the blood stages of the parasite. Notably, some compounds derived from quinoline-4-carboxamides demonstrated excellent oral efficacy in mouse models, with effective doses below 1 mg/kg . The mechanism of action involves inhibition of translation elongation factor 2 in P. falciparum, indicating a novel approach to malaria treatment .

Table 1: Summary of Research Findings on this compound

3. Development Challenges

Despite promising results, the development of quinoline-based drugs faces challenges such as drug resistance and the need for improved pharmacokinetic properties. The emergence of resistant strains necessitates ongoing research to identify new compounds that can circumvent these issues .

Mechanism of Action

The mechanism of action of 6-Chloro-4-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms, leading to their death. In antimalarial applications, it may interfere with the heme detoxification pathway in Plasmodium parasites .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Quinoline Derivatives

Substituent Effects on Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (electron-donating) at position 4 in the parent compound enhances electron density in the quinoline ring, whereas chloro (electron-withdrawing) at position 6 modulates reactivity for nucleophilic substitution . In contrast, 4-chloro-6,7-dimethoxyquinoline combines electron-withdrawing (Cl) and donating (OMe) groups, enabling fine-tuned electronic properties for antimicrobial activity .

- Steric and Electronic Modifications :

- Propargyloxy (in ) introduces alkyne functionality for click chemistry but may reduce stability compared to methoxy .

- Thienyl groups () introduce sulfur heteroatoms, altering π-conjugation and redox properties .

- Ethoxyphenyl () increases molecular planarity, favoring charge transport in organic semiconductors .

Biological Activity

6-Chloro-4-methoxyquinoline-2-carboxylic acid is a compound of interest due to its diverse biological activities. This article aims to synthesize existing research findings on its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Notably, it has been shown to modulate signaling pathways and inhibit enzyme activities related to inflammation and cancer progression.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes that are crucial for cancer cell proliferation.

- Cellular Signaling Modulation: It can disrupt cellular signaling pathways, affecting cell survival and apoptosis.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

-

Anticancer Activity:

- In vitro Studies: The compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited potent inhibition of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells .

- Mechanism: The inhibition of P-gp enhances the efficacy of chemotherapeutic agents by preventing drug efflux from cancer cells.

- Antimicrobial Effects:

- Antiplasmodial Activity:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. The presence of the chloro and methoxy groups at specific positions on the quinoline ring significantly influences their pharmacological properties.

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 6 | Chloro | Enhances VEGFR-2 inhibition |

| 4 | Methoxy | Improves solubility and bioavailability |

Findings:

- Compounds with halogen substituents at position 6 showed higher potency against cancer cell lines compared to their fluorinated counterparts.

- The methoxy group at position 4 contributes to better physicochemical properties, enhancing absorption and distribution in biological systems.

Case Studies

Several case studies illustrate the effectiveness of this compound in various applications:

-

Cancer Treatment:

- A study demonstrated that derivatives of this compound could significantly reduce tumor size in xenograft models when administered alongside conventional chemotherapy agents.

- Antimicrobial Testing:

Q & A

Q. What are the optimized synthetic routes for 6-Chloro-4-methoxyquinoline-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via modified Pfitzinger reactions or heterocyclization of substituted anthranilates. For example:

- Pfitzinger Route : Condensation of isatin derivatives with ketones in alkaline media (e.g., sodium acetate) yields quinoline scaffolds. Chlorination and methoxy group introduction require controlled electrophilic substitution .

- Heterocyclization : Acylation of 4-methoxy-methylanthranilate with malonyl chloride, followed by cyclization under base catalysis (e.g., triethylamine), provides the quinoline core. Optimize reaction time (8–12 hrs) and temperature (80–100°C) to achieve >75% yield .

Table 1 : Comparison of Synthetic Routes

| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pfitzinger Reaction | NaOH/Ethanol | 68 | 92 |

| Heterocyclization | Triethylamine/DMF | 82 | 95 |

Q. What purification and characterization techniques ensure high-purity this compound?

- Methodological Answer :

- Purification : Recrystallization from ethanol/water (1:3 v/v) removes unreacted intermediates. For trace impurities, use preparative HPLC with a C18 column (acetonitrile/0.1% TFA gradient) .

- Characterization :

- NMR : Confirm substitution patterns (e.g., δ 8.2 ppm for quinoline H-3; δ 3.9 ppm for methoxy protons).

- XRD : Employ SHELX programs (e.g., SHELXL) for crystal structure refinement. Resolve twinning or high mosaicity via anisotropic displacement parameters .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 237.6) validates molecular weight .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., IC50 variations) often arise from:

- Assay Conditions : Test under standardized protocols (e.g., CLSI guidelines for MIC assays). Control pH, serum proteins, and solvent effects (DMSO ≤0.1%) .

- Structural Analogues : Compare with derivatives (e.g., 6-amino or 2-methyl variants) to isolate functional group contributions. Use SAR tables to correlate substituents with potency .

Example : A 2021 study showed that methoxy groups at position 4 enhance membrane permeability but reduce target binding affinity in certain kinase assays .

Q. What crystallographic strategies improve structural analysis of this compound derivatives?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets. Resolve disorder via iterative refinement in SHELXL .

- Twinned Crystals : Apply the Hooft parameter or detwinning algorithms in PLATON. For example, a 2013 study resolved a 180° rotation twin in a chloro-phenylquinoline derivative using SHELXD .

Q. How to design structure-activity relationship (SAR) studies for quinoline-based therapeutics?

- Methodological Answer :

- Core Modifications : Synthesize derivatives with varied substituents (e.g., 6-Cl → 6-NH₂, 4-OCH₃ → 4-OPh) and test against target enzymes (e.g., topoisomerase II).

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes. Validate with mutagenesis (e.g., Kd values for mutant vs. wild-type receptors) .

Table 2 : SAR of Quinoline Derivatives

| Substituent (Position) | Target Activity (IC50, μM) | LogP |

|---|---|---|

| 6-Cl, 4-OCH₃ | 12.3 ± 1.2 | 2.1 |

| 6-NH₂, 4-OCH₃ | 8.7 ± 0.9 | 1.8 |

Q. What analytical methods validate the stability of this compound under experimental conditions?

- Methodological Answer :

- Forced Degradation : Expose to UV light (254 nm, 48 hrs) or acidic/alkaline hydrolysis (0.1M HCl/NaOH, 70°C). Monitor via UPLC-PDA for degradation products (e.g., demethylation or decarboxylation) .

- Thermal Stability : Use TGA-DSC to identify decomposition temperatures (>200°C for crystalline form). Store at -20°C under argon for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.